molecular formula C14H10N2O4 B8541604 1h-Isoindol-1-one,2,3-dihydro-5-(4-nitrophenoxy)-

1h-Isoindol-1-one,2,3-dihydro-5-(4-nitrophenoxy)-

Cat. No. B8541604
M. Wt: 270.24 g/mol
InChI Key: PPFUNNRGVJGULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindol-1-one,2,3-dihydro-5-(4-nitrophenoxy)- is a useful research compound. Its molecular formula is C14H10N2O4 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Isoindol-1-one,2,3-dihydro-5-(4-nitrophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Isoindol-1-one,2,3-dihydro-5-(4-nitrophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

5-(4-nitrophenoxy)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C14H10N2O4/c17-14-13-6-5-12(7-9(13)8-15-14)20-11-3-1-10(2-4-11)16(18)19/h1-7H,8H2,(H,15,17)

InChI Key

PPFUNNRGVJGULD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of NaH (0.39 g, 16.1 mmol) in DMF at 0° C. was added 5-hydroxyisoindolin-1-one (2.0 g, 13.4 mmol) in portions. The resulting slurry was allowed to warm to room temp. and was stirred for 45 min., then 4-fluoro-1-nitrobenzene was added and then mixture was heated at 70° C. for 3 h. The mixture was cooled to 0° C. and treated with water dropwise until a precipitate formed. The resulting solids were collected to give 4-(1-isoindolinon-5-yloxy)-1-nitrobenzene as a dark yellow solid (3.23 g, 89%): TLC (100% EtOAc) Rf0.35.
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Synthesis routes and methods II

Procedure details

To a slurry of Nail (0.39 g, 16.1 mmol) in DMF at 0° C. was added 5-hydroxyisoindolin-1-one (2.0 g, 13.4 mmol) in portions. The resulting slurry was allowed to warm to room temp. and was stirred for 45 min., then 4-fluoro-1-nitrobenzene was added and then mixture was heated at 70° C. for 3 h. The mixture was cooled to 0° C. and treated with water dropwise until a precipitate formed. The resulting solids were collected to give 4-(1-isoindolinon-5-yloxy)-1-nitrobenzene as a dark yellow solid (3.23 g, 89%): TLC (100% EtOAc) Rf 0.35.
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